molecular formula C22H19F3N4O2 B2384469 3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide CAS No. 1189961-74-7

3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide

Cat. No.: B2384469
CAS No.: 1189961-74-7
M. Wt: 428.415
InChI Key: RCYAJDMAZUBHHJ-UHFFFAOYSA-N
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Description

The compound 3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide features a pyrimido[5,4-b]indole core substituted with an 8-methyl group, a 4-oxo-4,5-dihydro moiety, and a propanamide chain linked to a 4-(trifluoromethyl)benzyl group. This structure combines a heterocyclic scaffold with electron-withdrawing (trifluoromethyl) and lipophilic (benzyl) substituents, which may enhance binding affinity and metabolic stability.

Properties

IUPAC Name

3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2/c1-13-2-7-17-16(10-13)19-20(28-17)21(31)29(12-27-19)9-8-18(30)26-11-14-3-5-15(6-4-14)22(23,24)25/h2-7,10,12,28H,8-9,11H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYAJDMAZUBHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide is a complex heterocyclic molecule that incorporates elements of both pyrimidine and indole structures. This unique combination suggests a potential for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Structural Characteristics

The molecular formula of this compound is C23H24F3N5OC_{23}H_{24}F_{3}N_{5}O, with a molecular weight of approximately 404.47 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and potentially its biological activity by modulating interactions with biological targets.

Property Value
Molecular FormulaC23H24F3N5O
Molecular Weight404.47 g/mol
LogP2.9456
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Polar Surface Area65.957 Ų

Anticancer Activity

Research indicates that compounds with similar structural features to 3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide exhibit significant anticancer properties. For instance, derivatives of indole and pyrimidine have been shown to inhibit various enzymes related to cancer progression. The specific mechanisms may involve the modulation of pathways such as apoptosis and cell cycle regulation.

In a study examining structure-activity relationships (SAR), it was found that modifications at the indole or pyrimidine moieties could enhance cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties due to its dual heterocyclic nature .

Anti-inflammatory Properties

The anti-inflammatory potential of the compound can be linked to the presence of the pyrimidine ring, which has been associated with inhibition of pro-inflammatory cytokines and mediators. Research on related compounds indicates that they can effectively reduce inflammation in various in vitro models by targeting key inflammatory pathways .

Antimicrobial Activity

The antimicrobial activity of this compound is also notable. Pyrimidine derivatives are known for their efficacy against a range of pathogens, including bacteria and fungi. For example, studies have reported significant antibacterial activity against E. coli and S. aureus, suggesting that the structural components of this compound may confer similar antimicrobial effects .

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies demonstrated that compounds structurally related to this molecule showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
  • Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory effects revealed that related compounds significantly inhibited TNF-alpha and IL-6 production in macrophage cell lines, highlighting their therapeutic potential in inflammatory diseases .
  • Antimicrobial Testing : In a comparative study, the compound exhibited bacteriostatic effects against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide may exhibit anticancer properties. The pyrimidine ring is known for its role in various antitumor agents, and studies suggest that derivatives of this compound could be explored as potential inhibitors of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

In silico studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant in the context of inflammatory diseases. The ability to inhibit 5-LOX can lead to reduced production of leukotrienes, mediators involved in inflammatory responses. Such properties make it a candidate for further development in treating conditions like asthma and arthritis .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies can provide insights into how modifications to the chemical structure might enhance its efficacy or selectivity against specific enzymes or receptors involved in disease processes .

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable scaffold for SAR studies aimed at optimizing biological activity while minimizing toxicity. By systematically altering substituents on the pyrimidoindole structure, researchers can identify derivatives with improved pharmacological profiles.

Synthesis and Characterization

The synthesis of 3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide has been achieved through multi-step organic reactions involving readily available starting materials. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

In Vivo Studies

While in vitro studies provide initial insights into the compound's potential, in vivo studies are essential for understanding its pharmacokinetics and therapeutic efficacy in live models. Preliminary results indicate promising therapeutic windows; however, comprehensive studies are needed to evaluate safety profiles and optimal dosing regimens.

Comparison with Similar Compounds

Pyrimidoindole Core Derivatives

Compounds sharing the pyrimido[5,4-b]indole core but differing in substituents include:

  • 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3, ) : This derivative substitutes the 8-position with fluorine and the 5-position with a 4-fluorobenzyl group. The 4-oxo group is retained, but the propanamide chain is replaced with a methoxybenzyl group. XRD analysis of this compound reveals planar geometry, suggesting rigidity that may influence receptor binding .
  • 3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one (Ev8) : Features a 5-methyl and 8-methoxy group, contrasting with the target compound’s 8-methyl and trifluoromethyl benzyl. The absence of a propanamide chain in Ev8 highlights structural divergence in side-chain design.

Propanamide-Containing Analogues

  • 3-(3,4,5-Trimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (Compound 194, ): Shares the propanamide linkage but incorporates a trimethoxyphenyl group and an imidazole-pyridine core.

Key Insight : The trifluoromethyl benzyl group in the target compound may confer greater metabolic stability compared to the methylthio and fluorophenyl groups in Compound 194 due to reduced susceptibility to oxidative metabolism.

Substituent Effects on Physicochemical Properties

  • Pyrazoline-Indole Derivatives (Ev2, Ev3) : Compound 6 (Ev2) and 17 (Ev3) feature halogenated aryl groups (4-chlorophenyl, bromo) and sulfonamide/thioamide moieties. These substituents lower solubility (e.g., m.p. 129–130°C for Compound 17 ) compared to the target compound’s trifluoromethyl benzyl, which balances lipophilicity and polarity.
  • Triazolothiadiazoles (Ev5, Ev7) : Although structurally distinct, these compounds emphasize the role of substituents in modulating bioactivity. For example, alkyl/aryl groups increase lipophilicity, aligning with the target compound’s design .

Table 1. Structural and Physicochemical Comparison of Key Analogues

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound Pyrimido[5,4-b]indole 8-methyl, 4-oxo, N-(4-(trifluoromethyl)benzyl) - - Amide, Trifluoromethyl -
Compound 3 (Ev4) Pyrimido[5,4-b]indol-4-one 8-fluoro, 5-(4-fluorobenzyl), 3-(2-methoxybenzyl) - - Ketone, Fluoro, Methoxy
Compound 194 (Ev6) Imidazole-pyridine 3,4,5-Trimethoxyphenyl, 4-fluorophenyl 522.60 - Amide, Trimethoxy, Methylthio
Compound 6 (Ev2) Pyrazoline-indole 4-Chlorophenyl, dimethylindole - 210–211 Thioamide, Chlorophenyl
Compound 17 (Ev3) Pyrazole-indole-sulfonamide 4-Chlorophenyl, bromo, sulfonamide 575.91 129–130 Sulfonamide, Chlorophenyl

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrimidoindole core followed by functionalization. Key steps include:

  • Coupling reactions : Use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as an activating agent for amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while temperature control (0–60°C) minimizes side reactions .
  • Purification : Reverse-phase chromatography (C18 column, water:methanol gradient) ensures high purity (>95%) . Yield is maximized by iterative adjustments to stoichiometry, reaction time, and catalyst loading.

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity, with indole NH protons typically resonating at δ 10–12 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity using C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets?

  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., kinases or receptors). Include positive controls (known inhibitors) and dose-response curves .
  • Molecular docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding modes, prioritizing hydrophobic interactions with the trifluoromethylbenzyl group .
  • Cellular uptake studies : Radiolabel the compound (e.g., 14^{14}C) or use fluorescent derivatives to track intracellular localization .

Q. What strategies are used to establish structure-activity relationships (SAR) for structural analogs?

  • Substituent variation : Modify the methyl group at position 8 or the trifluoromethylbenzyl moiety to assess impacts on potency .
  • Bioisosteric replacement : Replace the pyrimidoindole core with pyrazolo[3,4-d]pyrimidin-4-one to evaluate scaffold flexibility .
  • Pharmacophore mapping : Overlay active/inactive analogs using software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors .

Q. How can stability under physiological conditions be systematically assessed?

  • Simulated biological fluids : Incubate the compound in PBS (pH 7.4) or human serum at 37°C, monitoring degradation via HPLC at 0, 24, and 48 hours .
  • Mass spectrometry : Identify degradation products (e.g., hydrolysis of the amide bond) using LC-MS/MS .
  • Light/temperature stress tests : Expose solid samples to 40°C/75% RH or UV light for 14 days to evaluate storage stability .

Q. How should contradictory data in biological activity across studies be resolved?

  • Orthogonal assays : Validate conflicting results using unrelated techniques (e.g., switch from cell proliferation assays to Western blotting for target engagement) .
  • Batch reproducibility : Synthesize new compound batches to rule out impurity-driven artifacts .
  • Meta-analysis : Pool data from multiple labs, applying statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?

  • Impurity control : Implement in-line PAT (Process Analytical Technology) tools, such as FTIR, to monitor intermediates in real-time .
  • Solvent recovery : Use continuous flow systems to reduce DMF waste and improve sustainability .
  • Crystallization optimization : Screen anti-solvents (e.g., hexane or ethyl acetate) to enhance crystal purity and yield .

Q. What methodologies are recommended for in vivo toxicity and pharmacokinetic (PK) studies?

  • Rodent models : Administer doses (1–100 mg/kg) via oral gavage or IV, collecting plasma at 0, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis .
  • Tissue distribution : Quantify compound levels in liver, kidney, and brain using homogenization followed by extraction .
  • Histopathology : Assess organ toxicity (e.g., liver enzymes ALT/AST) and compare to vehicle controls .

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